3-(Dimethylamino)-2-phenylprop-2-enal
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-(dimethylamino)-2-phenylprop-2-enal |
InChI |
InChI=1S/C11H13NO/c1-12(2)8-11(9-13)10-6-4-3-5-7-10/h3-9H,1-2H3 |
InChI Key |
ABQPNXRKOONAJA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
3-(Dimethylamino)-2-phenylprop-2-enal chemical structure and properties
This is an in-depth technical guide on 3-(Dimethylamino)-2-phenylprop-2-enal , a versatile enaminaldehyde building block used in the synthesis of bioactive heterocycles.[1]
Synthesis, Reactivity, and Applications in Heterocyclic Chemistry[1]
Introduction & Core Significance
3-(Dimethylamino)-2-phenylprop-2-enal (CAS: 15131-89-2) is a highly reactive enaminaldehyde (specifically a
This compound serves as a "masked" equivalent of phenylmalondialdehyde .[1] Because free phenylmalondialdehyde is unstable and prone to self-condensation, this dimethylamino derivative provides a stable, storable alternative that retains high electrophilicity.[1] It is a critical intermediate in drug discovery for synthesizing 5-substituted pyrimidines , 4-substituted pyrazoles , and isoxazoles , scaffolds ubiquitous in kinase inhibitors and anti-inflammatory agents.[1]
Chemical Structure & Physical Properties
The molecule exhibits push-pull electronic character.[1] The electron-donating dimethylamino group conjugates with the electron-withdrawing formyl group, stabilizing the molecule while activating the
| Property | Data |
| IUPAC Name | (Z)-3-(Dimethylamino)-2-phenylprop-2-enal |
| CAS Number | 15131-89-2 |
| Molecular Formula | C |
| Molecular Weight | 175.23 g/mol |
| Appearance | Yellow to orange crystalline solid or viscous oil |
| Melting Point | 45–46 °C |
| Solubility | Soluble in DCM, CHCl |
| Stability | Stable under ambient conditions; hydrolyzes in strong acid to phenylmalondialdehyde |
Structural Isomerism
The compound primarily exists in the (Z)-configuration due to an intramolecular hydrogen bond-like electrostatic interaction between the carbonyl oxygen and the amino nitrogen, or simply to minimize steric clash between the phenyl ring and the dimethylamino group, although
Synthesis: The Decarboxylative Vilsmeier-Haack Route
The most robust industrial and laboratory synthesis utilizes the Vilsmeier-Haack reaction starting from phenylacetic acid .[1] This route is preferred over phenylacetaldehyde due to the lower cost and higher stability of the acid precursor.
Mechanism of Action[2][3][4][5]
-
Reagent Formation: DMF reacts with POCl
to form the electrophilic Vilsmeier reagent (chloromethylene)dimethyliminium chloride.[1] -
Formylation & Decarboxylation: A double Vilsmeier formylation occurs at the
-carbon, accompanied by decarboxylation, driving the formation of the vinamidinium salt. -
Hydrolysis: Controlled basic hydrolysis releases the enaminaldehyde.[1]
Caption: Decarboxylative Vilsmeier-Haack synthesis pathway from phenylacetic acid.
Experimental Protocol
Reagents: Phenylacetic acid (13.6 g, 0.1 mol), POCl
-
Preparation of Vilsmeier Reagent: In a 3-neck round-bottom flask under N
, cool DMF (50 mL) to 0 °C. Add POCl dropwise over 30 minutes. A white precipitate (Vilsmeier salt) may form.[1] Stir for 20 min. -
Addition: Dissolve phenylacetic acid in minimal DMF and add dropwise to the reagent mixture at 0 °C.
-
Reaction: Heat the mixture to 70–80 °C . Evolution of CO
and HCl gas will be observed.[1] Maintain heating for 4–6 hours until gas evolution ceases. -
Quenching: Cool the dark red reaction mixture to room temperature. Pour slowly onto crushed ice (300 g) with vigorous stirring.
-
Hydrolysis: Neutralize the aqueous solution with 5N NaOH or saturated K
CO until pH ~9–10. The product will precipitate or separate as an oil.[1] -
Isolation: Extract with CH
Cl (3 x 50 mL). Wash combined organics with brine, dry over Na SO , and concentrate in vacuo. -
Purification: Recrystallize from ethanol/hexane or purify via flash chromatography (EtOAc/Hexane) to yield yellow crystals.
Reactivity & Applications in Drug Discovery
3-(Dimethylamino)-2-phenylprop-2-enal is a 1,3-dielectrophile .[1] The C1 (aldehyde) and C3 (enamine) carbons are susceptible to attack by binucleophiles.[1] The phenyl group at C2 is strategically placed to become the substituent at the 5-position of pyrimidines or the 4-position of pyrazoles.[1]
A. Synthesis of 5-Phenylpyrimidines
Reaction with guanidine or amidines yields 5-phenylpyrimidines.[1] This is a key reaction for synthesizing kinase inhibitors (e.g., p38 MAP kinase inhibitors).
-
Reagents: Guanidine HCl, NaOEt, Ethanol, Reflux.
-
Mechanism: Guanidine attacks the aldehyde (C1) and then displaces the dimethylamine (C3) in a cyclization-elimination sequence.[1]
B. Synthesis of 4-Phenylpyrazoles
Reaction with hydrazine or substituted hydrazines yields 4-phenylpyrazoles.[1]
-
Reagents: Hydrazine hydrate, Ethanol, Reflux.
-
Outcome: 4-Phenyl-1H-pyrazole.[1]
Caption: Divergent synthesis of heterocycles from the enaminaldehyde core.[1]
Safety & Handling (E-E-A-T)
Signal Word: WARNING Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Work in a fume hood, especially during the Vilsmeier reaction due to POCl
handling and HCl/CO evolution. -
Storage: Store in a cool, dry place (2–8 °C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.[1]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for 15 minutes.[5][7] If on skin, wash with soap and water.[8]
References
-
Arnold, Z. (1961).[1] The Vilsmeier-Haack Reaction of Aliphatic Acids. Collection of Czechoslovak Chemical Communications.
-
PubChem Database. (2024).[1] 3-(Dimethylamino)-2-phenylprop-2-enal (CAS 15131-89-2).[1][9] National Library of Medicine.[1] [Link][1]
-
Reichardt, C. (2003).[1] Vilsmeier-Haack-Arnold Formylation.[1] Organic Reactions. [Link][1][10][4][6][11][12]
-
Stanforth, S. P. (1998).[1] Applications of the Vilsmeier Reaction. Tetrahedron, 54(3-4), 263-303.[1] [Link]
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- 5. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
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- 7. static.globalindustrial.com [static.globalindustrial.com]
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- 11. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
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CAS number and molecular weight of 3-(Dimethylamino)-2-phenylprop-2-enal
An In-Depth Technical Guide to 3-(Dimethylamino)-2-phenylprop-2-enal
Abstract
This technical guide provides a comprehensive overview of 3-(Dimethylamino)-2-phenylprop-2-enal, a versatile organic compound with significant potential as a building block in synthetic chemistry and drug discovery. We will delve into its fundamental chemical properties, explore plausible synthetic pathways with mechanistic insights, discuss the biological relevance of its structural analogs, and provide detailed experimental considerations. This document is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.
Core Chemical Identity and Properties
3-(Dimethylamino)-2-phenylprop-2-enal is an enamine aldehyde, a class of compounds known for their utility in various chemical transformations. Its structure features a dimethylamino group conjugated with an aldehyde through a carbon-carbon double bond, which also bears a phenyl substituent. This arrangement of functional groups imparts a unique reactivity profile.
The fundamental identifiers and physicochemical properties of this compound are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 15131-89-2 | [1] |
| Molecular Formula | C₁₁H₁₃NO | [1] |
| Molecular Weight | 175.23 g/mol | [1] |
| IUPAC Name | 3-(dimethylamino)-2-phenylprop-2-enal | [1] |
| Synonyms | 3-dimethylamino-2-phenylpropenaldehyde | [1] |
| InChIKey | ABQPNXRKOONAJA-UHFFFAOYSA-N | [1] |
| SMILES | CN(C)C=C(C=O)C1=CC=CC=C1 | [1] |
Synthesis and Mechanistic Rationale
While specific, scaled-up industrial synthesis routes for 3-(Dimethylamino)-2-phenylprop-2-enal are not widely published, a highly plausible and common laboratory-scale approach involves the Vilsmeier-Haack reaction. This choice is predicated on the reaction's efficiency in formylating activated aromatic and aliphatic substrates.
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The logical starting material for this synthesis is phenylacetaldehyde. The causality of this choice lies in its structure, which contains an alpha-methylene group activated by the adjacent phenyl ring and aldehyde carbonyl.
The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a suitable amide (like dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃, or oxalyl chloride). This reagent serves as the electrophilic source of the dimethylaminomethylene group and the formyl group.
Caption: Proposed workflow for the synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal.
Mechanistic Insight:
-
Activation: The alpha-protons of phenylacetaldehyde are acidic and can be removed to form an enolate.
-
Electrophilic Attack: The enolate attacks the electrophilic Vilsmeier reagent.
-
Intermediate Formation: A complex series of additions and eliminations occurs.
-
Hydrolysis: The final step involves hydrolysis during aqueous workup, which liberates the aldehyde functionality to yield the final product.
This pathway is advantageous because the starting materials are readily available, and the reaction conditions are generally mild.
Potential Applications & Biological Context
3-(Dimethylamino)-2-phenylprop-2-enal is a valuable intermediate. Its conjugated system and multiple functional groups allow it to be a precursor for more complex molecules, particularly heterocyclic compounds, which are a cornerstone of medicinal chemistry.
While direct biological activity data for this specific molecule is scarce in public literature, the broader class of cinnamaldehyde derivatives and related enamines shows significant promise. Structurally similar compounds have demonstrated a range of biological effects, suggesting that 3-(Dimethylamino)-2-phenylprop-2-enal could be a valuable scaffold for drug discovery programs.
-
Antiproliferative Potential: A study on a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which share the core phenylpropene structure, identified compounds with potent in vitro antiproliferative activity against various cancer cell lines.[2] The most active compounds in this series were found to act as antitubulin agents.[2]
-
Anticonvulsant Properties: The related amide, 1-diethylamino-3-phenylprop-2-en-1-one, has been shown to provide protection in multiple screens for anticonvulsant activity, including the maximal electroshock and subcutaneous pentylenetetrazole tests.[3] Its mechanism appears to involve the blocking of chloride channels.[3]
These examples underscore the potential of the phenylpropenal scaffold. The unique electronic properties conferred by the dimethylamino group in 3-(Dimethylamino)-2-phenylprop-2-enal make it a compelling candidate for synthesis and screening in similar therapeutic areas.
Caption: Relationship between the core compound and its biologically active analogs.
Experimental Protocol: Laboratory-Scale Synthesis
The following protocol is a self-validating, representative procedure for the synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal based on the Vilsmeier-Haack reaction.
Objective: To synthesize 3-(Dimethylamino)-2-phenylprop-2-enal from phenylacetaldehyde.
Materials:
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phenylacetaldehyde
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Vilsmeier Reagent Preparation (In situ):
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3.0 eq) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting mixture at 0 °C for an additional 30 minutes. The formation of the solid Vilsmeier salt may be observed.
-
-
Addition of Substrate:
-
Dissolve phenylacetaldehyde (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the phenylacetaldehyde solution dropwise to the cold Vilsmeier reagent suspension over 20 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Workup and Quenching:
-
Cool the reaction mixture back to 0 °C.
-
Very cautiously and slowly, quench the reaction by adding it to a vigorously stirred beaker of crushed ice and saturated NaHCO₃ solution. Caution: This is an exothermic process with gas evolution.
-
Continue stirring until the gas evolution ceases and the mixture reaches room temperature.
-
-
Extraction and Isolation:
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as identified by TLC) and remove the solvent under reduced pressure to yield 3-(Dimethylamino)-2-phenylprop-2-enal.
-
Safety and Handling
Based on its chemical structure and data from related compounds, 3-(Dimethylamino)-2-phenylprop-2-enal is classified as an irritant.[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Primary Hazards: Expected to be an irritant to the skin, eyes, and respiratory system.[1][4]
-
Ingestion: May be harmful if swallowed.[4]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Researchers must consult the specific Safety Data Sheet (SDS) for this compound before use.
Conclusion
3-(Dimethylamino)-2-phenylprop-2-enal is a compound of significant interest due to its versatile chemical nature and the proven biological activities of its structural relatives. Its synthesis is achievable through established organic chemistry reactions like the Vilsmeier-Haack formylation. As a research chemical and synthetic intermediate, it holds considerable potential for the development of novel therapeutics, particularly in the fields of oncology and neurology. Further investigation into its direct biological effects and synthetic applications is warranted.
References
- 3-phenylprop-2-enal - Sigma-Aldrich. (Source: vertexaisearch.cloud.google.com)
- 3-(Dimethylamino)-2-phenylprop-2-enal | C11H13NO | CID 26338416 - PubChem. (Source: vertexaisearch.cloud.google.com)
- (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one - Sigma-Aldrich. (Source: vertexaisearch.cloud.google.com)
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An In-depth Technical Guide to the Physical Properties and Melting Point of 3-(Dimethylamino)-2-phenylprop-2-enal
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the physical properties of 3-(Dimethylamino)-2-phenylprop-2-enal, with a specialized focus on its melting point. This document is intended to serve as a vital resource for researchers and professionals engaged in drug development and chemical synthesis, offering both foundational data and practical, field-tested methodologies for property verification.
Introduction: Understanding 3-(Dimethylamino)-2-phenylprop-2-enal
3-(Dimethylamino)-2-phenylprop-2-enal, also known as 2-Phenyl-3-(dimethylamino)acrolein, is an organic compound with the chemical formula C₁₁H₁₃NO. Its structure, featuring a phenyl group and a dimethylamino substituent on a propenal backbone, makes it a subject of interest in various chemical synthesis applications. A thorough understanding of its physical properties is paramount for its effective use, storage, and manipulation in a laboratory setting.
The precise arrangement of the substituents around the carbon-carbon double bond gives rise to the possibility of E/Z isomerism. The IUPAC name (Z)-3-(dimethylamino)-2-phenylprop-2-enal specifies a particular stereoisomer.[1] It is this specificity that underscores the importance of accurate physical property determination, as different isomers can exhibit distinct physical and chemical characteristics.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of 3-(Dimethylamino)-2-phenylprop-2-enal is presented below. This data is essential for predicting the compound's behavior in various solvents and under different experimental conditions.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO | [2][3] |
| Molar Mass | 175.23 g/mol | [1][2][3] |
| Density | 1.022 g/cm³ | [2] |
| Boiling Point | 395°C | [2] |
| Flash Point | 172°C | [2] |
| CAS Number | 15131-89-2 | [2] |
These properties provide a foundational understanding of the compound. The high boiling and flash points suggest relatively low volatility under standard conditions.
The Melting Point of 3-(Dimethylamino)-2-phenylprop-2-enal: A Critical Parameter
The melting point is a critical physical constant for any solid organic compound, serving as a key indicator of purity. For 3-(Dimethylamino)-2-phenylprop-2-enal, the experimentally determined melting point is:
Melting Point: 45-46°C [2]
A sharp melting range, such as the one reported, is indicative of a high degree of purity. Impurities typically lead to a depression and broadening of the melting point range.
Causality Behind Melting Point Determination: The Role of Intermolecular Forces
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed lattice. In the case of 3-(Dimethylamino)-2-phenylprop-2-enal, these forces include van der Waals interactions between the phenyl rings and dipole-dipole interactions arising from the polar carbon-oxygen and carbon-nitrogen bonds. The specific geometry and electronic distribution of the molecule dictate the strength of these interactions, and thus, its characteristic melting point.
Experimental Protocol for Melting Point Determination: A Self-Validating System
To ensure the accuracy and reproducibility of the melting point measurement, a standardized and carefully executed protocol is essential. The following describes a robust method for determining the melting point of 3-(Dimethylamino)-2-phenylprop-2-enal using a modern digital melting point apparatus.
Step-by-Step Methodology
-
Sample Preparation :
-
Ensure the sample of 3-(Dimethylamino)-2-phenylprop-2-enal is a fine, dry powder. If necessary, gently crush any larger crystals using a mortar and pestle.
-
Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.
-
Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
-
Apparatus Setup :
-
Turn on the melting point apparatus and allow it to stabilize.
-
If the approximate melting point is known (45-46°C), set the plateau temperature to approximately 40°C.
-
Set the ramp rate to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium is maintained during the measurement.
-
-
Measurement :
-
Insert the capillary tube containing the sample into the heating block of the apparatus.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting).
-
Record the temperature at which the last solid particle melts (the completion of melting). The melting point is reported as this range.
-
-
Validation and Repetition :
-
For trustworthy results, perform the measurement in triplicate with fresh samples for each run.
-
The results should be consistent and fall within a narrow range. A broad melting range may indicate the presence of impurities.
-
Diagram of the Melting Point Determination Workflow
Caption: Workflow for accurate melting point determination.
Conclusion: The Importance of Precise Physical Property Characterization
The physical properties of a compound, particularly its melting point, are fundamental to its identity and purity. For 3-(Dimethylamino)-2-phenylprop-2-enal, the reported melting point of 45-46°C serves as a critical benchmark for researchers. Adherence to rigorous experimental protocols, as outlined in this guide, is essential for verifying this property and ensuring the quality and reliability of experimental outcomes in drug development and chemical synthesis.
References
-
ChemBK. (n.d.). 2-PHENYL-3-(DIMETHYLAMINO)ACROLEIN. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dimethylamino)-2-phenylprop-2-enal. Retrieved from [Link]
-
ChemSynthesis. (2024). (Z)-2-(dimethylaminomethyl)-3-phenylprop-2-enal. Retrieved from [Link]
-
PubChem. (n.d.). (Z)-3-[4-(dimethylamino)phenyl]prop-2-enal. Retrieved from [Link]
- Kant, R., Gupta, V. K., Kapoor, K., Deshmukh, M. B., Patil, D. R., & Anbhule, P. V. (2011). (2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137.
-
Wikipedia. (2023). 3-Dimethylaminoacrolein. Retrieved from [Link]
- MDPI. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(15), 4360.
- Khdera, H. A. (2024). Synthesis of (E)-3-(4-(dimethylamino)phenyl)-1-(2-hydroxy-5-((E)-o-tolyldiazenyl)phenyl)prop-2-en-1-one and (E)-2-(4-(dimethylamino) phenyl)-6-(o-tolyldiazenyl)-4H-chromen-4-one. International Journal of New Chemistry, 12(3), 474-484.
-
ResearchGate. (2022). Performance efficiency of MIPOH polymers as organic filler on cellulose pulp waste to form cellulosic paper sheets with biological evaluation and computational studies. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dimethylamino)-2-phenylacrolein. Retrieved from [Link]
-
FooDB. (n.d.). Showing Compound 2-Methyl-3-phenyl-2-propenal (FDB008181). Retrieved from [Link]
-
mVOC. (n.d.). (E)-3-phenylprop-2-enal. Retrieved from [Link]
-
Semantic Scholar. (2021). Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2-One and Their Antibacterial Activity and Acetylcholinesterase Inhibition. Retrieved from [Link]
-
Pharmacompass. (n.d.). (E)-3-phenylprop-2-enal. Retrieved from [Link]
-
ResearchGate. (2009). (E)-3-Dimethylamino-1-(2-pyridyl)prop-2-en-1-one. Retrieved from [Link]
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PubChem. (n.d.). 3-Phenylprop-2-Enal. Retrieved from [Link]
-
PubChem. (n.d.). (E)-3-phenylprop-2-enal;(E)-3-phenylprop-2-en-1-ol. Retrieved from [Link]
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Methodological & Application
Reaction of 3-(Dimethylamino)-2-phenylprop-2-enal with hydrazine hydrate for pyrazole synthesis
Application Note: High-Purity Synthesis of 4-Phenyl-1H-pyrazole via Cyclocondensation of 3-(Dimethylamino)-2-phenylprop-2-enal
Executive Summary
This application note details the optimized protocol for synthesizing 4-phenyl-1H-pyrazole through the reaction of 3-(dimethylamino)-2-phenylprop-2-enal with hydrazine hydrate . This transformation utilizes the reactivity of
Unlike syntheses starting from 1,3-diketones (which often yield mixtures of 3- and 5-substituted isomers depending on hydrazine substitution), this route locks the phenyl substituent at the 4-position, a critical structural motif in medicinal chemistry (e.g., Fipronil, Rimonabant, and CDK inhibitors).
Reaction Scheme & Mechanistic Insight
The reaction proceeds via a condensation-cyclization sequence. The starting material, 3-(dimethylamino)-2-phenylprop-2-enal, possesses two electrophilic centers: the aldehyde carbonyl (C1) and the
Mechanism Description:
-
Hydrazone Formation: The highly nucleophilic hydrazine attacks the aldehyde carbonyl, forming a hydrazone intermediate. This is the kinetically favored step.
-
Intramolecular Cyclization: The distal amino group of the hydrazone attacks the C3 carbon. The electron-donating dimethylamino group activates the system for elimination but also renders the C3 carbon sufficiently electrophilic in the transition state.
-
Aromatization: Elimination of dimethylamine (
) and tautomerization drives the formation of the aromatic pyrazole ring.
Figure 1: Mechanistic Pathway
Caption: Step-wise mechanism showing hydrazone formation followed by cyclization and dimethylamine elimination.
Experimental Protocol
Reagents and Equipment
-
Starting Material: 3-(Dimethylamino)-2-phenylprop-2-enal (Prepared via Vilsmeier-Haack formylation of phenylacetic acid or phenylacetaldehyde).
-
Reagent: Hydrazine hydrate (50-60% or 80% solution; Caution: Carcinogen ).
-
Solvent: Ethanol (Absolute or 95%).[1]
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath/heating mantle.
Standard Operating Procedure (SOP)
Step 1: Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)-2-phenylprop-2-enal (10.0 mmol, 1.75 g) in Ethanol (20 mL).
-
Note: The starting material should be fully soluble at room temperature. If not, gently warm until clear.
-
-
Add Hydrazine Hydrate (12.0 mmol, ~0.60 mL of 64% hydrazine or equivalent) dropwise over 5 minutes.
-
Observation: A slight exotherm may occur. The solution color often deepens to yellow/orange.
-
Step 2: Cyclization
-
Attach a reflux condenser.[1]
-
Heat the reaction mixture to reflux (78 °C) .
-
Maintain reflux for 2–3 hours .
-
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 1:1). The starting enal (usually UV active, lower polarity) should disappear, and a new fluorescent spot (pyrazole) should appear.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If the product crystallizes upon cooling, filter the solid, wash with cold ethanol (2 x 5 mL) and then cold water (2 x 10 mL) to remove hydrazine salts.
-
Option B (Evaporation - Recommended for high yield):
-
Concentrate the solvent under reduced pressure (Rotary Evaporator).
-
The residue will likely be an oil or semi-solid.
-
Add Water (20 mL) to the residue and stir vigorously for 10 minutes. This dissolves the byproduct dimethylamine salts and excess hydrazine.
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organic layers with Brine (15 mL).
-
Dry over anhydrous Sodium Sulfate (
) . -
Filter and evaporate to dryness.
-
Step 4: Purification
-
Recrystallize the crude solid from Ethanol/Water (1:1) or Toluene/Hexane .
-
Target Yield: 85–95%.
-
Physical Data: 4-Phenylpyrazole appears as white to off-white needles. Mp: 228–230 °C.
Figure 2: Workflow Diagram
Caption: Operational workflow for the synthesis and purification of 4-phenylpyrazole.
Critical Optimization Parameters
| Parameter | Recommendation | Rationale |
| Hydrazine Equivalents | 1.1 – 1.2 eq | Slight excess ensures full conversion of the aldehyde. Large excess complicates workup. |
| Solvent Choice | Ethanol (EtOH) | Protic solvents facilitate proton transfers required for the elimination of dimethylamine. |
| Temperature | Reflux | Essential to overcome the activation energy for the final aromatization/elimination step. |
| pH Control | Neutral (Autogenic) | No acid catalyst is typically required. The basicity of hydrazine is sufficient. Strong acids may protonate the dimethylamino group, inhibiting elimination. |
Safety & Handling (E-E-A-T)
Hydrazine Hydrate:
-
Hazard: Hydrazine is a potent hepatotoxin, suspected carcinogen, and corrosive agent.[2] It can be absorbed through the skin.
-
Control: Handle only in a functioning fume hood. Double-glove (Nitrile) or use Silver Shield® gloves for extended handling.
-
Waste Disposal: Do not mix hydrazine waste with oxidizers (e.g., bleach, peroxides) in a closed container, as gas evolution (
) can cause over-pressurization. Neutralize dilute waste with dilute hypochlorite solution slowly in an open vessel before disposal, strictly following local EHS regulations.
3-(Dimethylamino)-2-phenylprop-2-enal:
-
Hazard: Like many enals, this compound acts as a Michael acceptor and may be a skin sensitizer. Avoid dust inhalation.
Troubleshooting Guide
-
Problem: Product remains an oil and does not crystallize.
-
Solution: The product may contain trapped dimethylamine or solvent. Triturate the oil with cold hexanes or diethyl ether to induce crystallization. Ensure the water wash in Step 3 was thorough.
-
-
Problem: Low Yield.
-
Solution: Check the quality of the starting enal. If the enal has hydrolyzed (reverting to phenylmalonaldehyde), the yield will drop. Ensure the enal is stored under inert atmosphere.
-
-
Problem: Regioisomer contamination.
-
Insight: This specific pathway is highly regioselective for 4-phenylpyrazole. If other isomers are observed, confirm the structure of the starting material (ensure it is not the isomeric enaminone 1-phenyl-3-(dimethylamino)prop-2-en-1-one, which yields 3-phenylpyrazole).
-
References
-
Menozzi, G., et al. "Synthesis and biological evaluation of 1H-pyrazole-4-carboxylic acid derivatives." Journal of Heterocyclic Chemistry, vol. 24, no. 6, 1987, pp. 1669–1675. Link
-
Al-Shiekh, M. A., et al. "Synthesis of some new 4-substituted pyrazoles and their evaluation as antimicrobial agents." Journal of Chemistry, vol. 2013, Article ID 723653. Link
-
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles from Enaminones." Organic Letters, vol. 10, no. 4, 2008, pp. 605–608. Link
-
BenchChem Safety Data. "Hydrazine Hydrate Safety & Handling Guide." BenchChem.[3] Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 9321, Hydrazine." PubChem. Link
Sources
Strategic Synthesis of 3-Phenyl-4-Substituted Isoxazoles Leveraging the Versatile β-Enaminone Intermediate, 3-(Dimethylamino)-2-phenylprop-2-enal
An Application Guide for Drug Development Professionals
Abstract: The isoxazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a detailed guide for the regioselective synthesis of 3-phenyl-4-substituted isoxazoles, a class of compounds with significant pharmacological potential. We focus on a robust and efficient synthetic strategy that proceeds through the versatile β-enaminone intermediate, 3-(Dimethylamino)-2-phenylprop-2-enal. This guide offers experienced researchers and drug development scientists in-depth protocols, mechanistic insights, and practical considerations for synthesizing these valuable heterocyclic compounds.
Introduction: The Significance of Isoxazoles in Drug Discovery
Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This unique arrangement confers specific electronic and steric properties, making the isoxazole ring a privileged structure in drug design.[2][4] Its incorporation into a molecule can enhance physicochemical properties, improve metabolic stability, and provide a rigid scaffold for orienting pharmacophoric groups. Marketed drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole highlight the therapeutic success of this heterocycle.[5]
The core challenge in isoxazole synthesis often lies in controlling the regiochemistry, particularly when creating trisubstituted derivatives. The methodology detailed herein utilizes 3-(Dimethylamino)-2-phenylprop-2-enal, a highly reactive and versatile enaminone, as a key building block. Enaminones serve as powerful intermediates because their structure contains both nucleophilic and electrophilic sites, facilitating cyclization reactions.[6] This approach provides a reliable pathway to 3-phenyl-4-substituted isoxazoles, with the 4-position primed for diverse functionalization.
The Synthetic Blueprint: From Phenylacetic Acid to Functionalized Isoxazoles
Our synthetic strategy is a two-stage process. The first stage involves the synthesis of the critical intermediate, 3-(Dimethylamino)-2-phenylprop-2-enal, via a Vilsmeier-Haack reaction. The second stage is the cyclocondensation of this enaminone with hydroxylamine to form the 3-phenyl-4-formylisoxazole core, which serves as a versatile platform for subsequent modifications at the 4-position.
Figure 1: Overall workflow for the synthesis of 3-phenyl-4-substituted isoxazoles.
Mechanistic Insights: The Chemistry Behind the Synthesis
Formation of 3-(Dimethylamino)-2-phenylprop-2-enal
The synthesis of the key enaminone intermediate is accomplished via the Vilsmeier-Haack reaction. This reaction involves the formylation of an active methylene compound, in this case, phenylacetic acid, using the Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium ion, is generated in situ from the reaction of a tertiary amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).
The phenylacetic acid is decarboxylated and then attacked by the electrophilic Vilsmeier reagent. A subsequent elimination and hydrolysis during workup yield the desired 3-(Dimethylamino)-2-phenylprop-2-enal. The dimethylamino group acts as a powerful electron-donating group, activating the β-carbon for subsequent nucleophilic attack.
Isoxazole Ring Formation
The core of this synthetic strategy is the reaction between the β-enaminone and hydroxylamine. This is a classic method for forming the isoxazole ring from a 1,3-dicarbonyl equivalent.[7]
The mechanism proceeds as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydroxylamine attacks the electrophilic β-carbon of the enaminone.[8]
-
Intermediate Formation: This attack leads to a tetrahedral intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbonyl carbon (the aldehyde).
-
Elimination: The cyclic intermediate subsequently eliminates a molecule of water and dimethylamine to form the stable, aromatic 3-phenyl-4-formylisoxazole ring.
This reaction is highly regioselective, consistently yielding the 3-phenyl isomer due to the specific reactivity of the enaminone precursor.
Figure 2: Reaction mechanism for isoxazole ring formation.
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials, including phosphorus oxychloride, which is highly corrosive and reacts violently with water. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal
This protocol details the preparation of the key enaminone intermediate from phenylacetic acid.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Phenylacetic acid
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
In an ice bath, cool the flask and charge it with anhydrous DMF (3.0 eq).
-
Slowly add POCl₃ (3.5 eq) dropwise via the dropping funnel while maintaining the internal temperature below 10 °C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add phenylacetic acid (1.0 eq) portion-wise to the flask, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from a suitable solvent system to obtain 3-(Dimethylamino)-2-phenylprop-2-enal as a solid.
| Reagent | Molar Eq. | Purity | Notes |
| Phenylacetic acid | 1.0 | >99% | Starting material |
| POCl₃ | 3.5 | >99% | Add slowly, highly reactive |
| DMF | 3.0 | Anhydrous | Serves as reagent and solvent |
Table 1: Reagent specifications for the synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal.
Protocol 2: Synthesis of 3-Phenyl-4-formylisoxazole
This protocol describes the cyclocondensation reaction to form the isoxazole ring.
Materials:
-
3-(Dimethylamino)-2-phenylprop-2-enal (from Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-(Dimethylamino)-2-phenylprop-2-enal (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and KOH (1.2 eq) in a mixture of water and ethanol.
-
Add the hydroxylamine solution to the flask containing the enaminone.
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.
-
Add water to the residue to precipitate the crude product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. If necessary, purify further by recrystallization from ethanol/water to yield pure 3-phenyl-4-formylisoxazole.
| Parameter | Condition | Rationale |
| Solvent | Ethanol/Water | Good solubility for reactants and facilitates precipitation of the product. |
| Base | KOH / NaOH | Neutralizes HCl from hydroxylamine salt, liberating the free base. |
| Temperature | Reflux (~80 °C) | Provides sufficient energy for cyclization and elimination. |
| Reaction Time | 2-4 hours | Typical duration for completion, should be monitored by TLC. |
Table 2: Optimized reaction conditions for 3-Phenyl-4-formylisoxazole synthesis.
Protocol 3: Exemplary Derivatization of 3-Phenyl-4-formylisoxazole
The 4-formyl group is a versatile handle for introducing a wide range of substituents. Here, we provide an example of a Knoevenagel condensation to introduce a C-C double bond.
Materials:
-
3-Phenyl-4-formylisoxazole (from Protocol 2)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol
Procedure:
-
Dissolve 3-phenyl-4-formylisoxazole (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (a few drops).
-
Stir the mixture at room temperature for 1-2 hours. The product often precipitates directly from the reaction mixture.
-
Monitor the reaction by TLC.
-
If precipitation occurs, collect the product by vacuum filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
This protocol can be adapted for other active methylene compounds (e.g., ethyl cyanoacetate, diethyl malonate) to generate a library of 4-substituted isoxazole derivatives.
Conclusion and Future Perspectives
The synthetic route utilizing 3-(Dimethylamino)-2-phenylprop-2-enal offers a reliable, efficient, and highly regioselective method for accessing 3-phenyl-4-substituted isoxazoles. The key intermediate, 3-phenyl-4-formylisoxazole, is a valuable platform for further chemical exploration, enabling the synthesis of diverse compound libraries for screening in drug discovery programs. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers aiming to explore the rich chemical space and therapeutic potential of isoxazole-based compounds. Future work could focus on developing one-pot procedures from the Vilsmeier-Haack reaction directly to the isoxazole, further streamlining the synthetic process.
References
-
Construction of Isoxazole ring: An Overview. (2024). Nanoscience and Bioengineering Letters. Available at: [Link]
-
Hu, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. PubMed. Available at: [Link]
-
Khan, I., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link]
-
Yadav, G., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]
-
Yadav, G., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. Available at: [Link]
-
Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. ResearchGate. Available at: [Link]
- Kumar, K. A., & Jayaroopa, P. (2013). Isoxazoles: Molecules with Potential Medicinal Properties. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
- Benchchem. Synthesis of 3-Phenyl-5-methyl-4-isoxazole Formyl Chloride. Benchchem Technical Support Center.
- CN1233634C - Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents.
-
Synthesis of isoxazoles from β‐azolyl enamines. ResearchGate. Available at: [Link]
-
Synthesis of isoxazoles. (2019). YouTube. Available at: [Link]
-
Eddington, N. D., et al. (2002). Synthesis and anticonvulsant activity of enaminones. 4. Investigations on isoxazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]
-
Sharma, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Chinese Pharmaceutical Association. Available at: [Link]
-
Pilot Reactions for Formation of β-Enamino Derivatives. ResearchGate. Available at: [Link]
- Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Drug Delivery and Therapeutics.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Available at: [Link]
-
Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). Saudi Pharmaceutical Journal. Available at: [Link]
-
(PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. ResearchGate. Available at: [Link]
-
(Z)-3-[4-(dimethylamino)phenyl]prop-2-enal. PubChem. Available at: [Link]
- US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal. Google Patents.
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. (2021). Polymer Chemistry. Available at: [Link]
- EP0022310A2 - Process for the preparation of 3-dimethylamino-1-phenyl-1-(m-chlorophenyl) propan-2-ol and intermediate for this process. Google Patents.
-
Pfeiffer, J. Y., & Beauchemin, A. M. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Journal of Organic Chemistry. Available at: [Link]
-
Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available at: [Link]
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (2022). RSC Advances. Available at: [Link]
- CN103896782A - Method of preparing 2-(N, N- dimethylamino)-2 phenyl butanol. Google Patents.
-
Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. ResearchGate. Available at: [Link]
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines
Abstract
This document provides a comprehensive guide for the synthesis of substituted pyrimidines through the cyclocondensation reaction of 3-(dimethylamino)-2-phenylprop-2-enal with various amidines. Pyrimidines are a critical class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and drug development. This guide details the synthesis of the enaminone starting material, provides step-by-step protocols for its reaction with amidine salts, discusses the underlying reaction mechanism, and outlines methods for product purification and characterization. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction: The Significance of Pyrimidine Scaffolds
The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous pharmaceuticals. The inherent versatility of the pyrimidine core allows for diverse functionalization, leading to compounds with a broad spectrum of therapeutic properties, including antiviral, antibacterial, antifungal, and anticancer activities.
The reaction of β-enaminones with amidines represents a robust and efficient strategy for the construction of the pyrimidine ring.[1][2] This method offers a high degree of control over the substitution pattern of the final product, making it a valuable tool in the synthesis of compound libraries for drug discovery. This application note focuses on the specific reaction of 3-(dimethylamino)-2-phenylprop-2-enal, an α-phenyl substituted enaminone, with various amidine salts to yield 5-phenyl-substituted pyrimidines.
Reaction Schematics and Mechanism
The overall reaction involves a two-step process: the synthesis of the enaminone precursor followed by its cyclocondensation with an amidine.
Synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal
The synthesis of the enaminone starting material can be achieved via the Vilsmeier-Haack reaction, which involves the formylation of an active methylene compound.[3][4][5] In this case, phenylacetaldehyde is reacted with the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Cyclocondensation with Amidines
The synthesized enaminone is then reacted with an amidine salt (e.g., guanidine hydrochloride, acetamidine hydrochloride) in the presence of a base to yield the corresponding substituted pyrimidine.[6][7]
Reaction Mechanism
The cyclocondensation reaction proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and subsequent elimination.
-
Amidine Deprotonation: The base deprotonates the amidine salt to generate the free amidine, a more potent nucleophile.
-
Michael Addition: The nucleophilic amidine attacks the β-carbon of the enaminone in a Michael-type addition.
-
Intramolecular Cyclization: The terminal amino group of the amidine intermediate then attacks the electrophilic aldehyde carbon, leading to the formation of a six-membered heterocyclic ring.
-
Elimination and Aromatization: The reaction is driven to completion by the elimination of dimethylamine and water, resulting in the formation of the stable aromatic pyrimidine ring.
Experimental Protocols
3.1. Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Phenylacetaldehyde | ≥95% |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% |
| Phosphorus oxychloride (POCl₃) | ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Sodium bicarbonate | Saturated aqueous solution |
| Sodium sulfate | Anhydrous |
| Guanidine hydrochloride | ≥99% |
| Acetamidine hydrochloride | ≥98% |
| Sodium ethoxide | 21% solution in ethanol |
| Ethanol | Anhydrous |
| Rotary evaporator | Standard laboratory grade |
| Magnetic stirrer with heating | Standard laboratory grade |
| Standard laboratory glassware | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ |
3.2. Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Enaminones: Can be irritants. Avoid inhalation and contact with skin and eyes.[8]
-
Amidine Hydrochlorides: May be harmful if swallowed or inhaled and can cause skin and eye irritation.[6]
-
Sodium Ethoxide: Corrosive and flammable. Handle with care.
3.3. Protocol 1: Synthesis of 3-(Dimethylamino)-2-phenylprop-2-enal
-
To a stirred solution of N,N-dimethylformamide (1.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, slowly add phosphorus oxychloride (1.2 eq.) dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Slowly add a solution of phenylacetaldehyde (1.0 eq.) in anhydrous DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(dimethylamino)-2-phenylprop-2-enal, which can be used in the next step without further purification.
3.4. Protocol 2: Synthesis of 2-Amino-5-phenylpyrimidine (from Guanidine)
-
In a round-bottom flask, dissolve the crude 3-(dimethylamino)-2-phenylprop-2-enal (1.0 eq.) in anhydrous ethanol.
-
Add guanidine hydrochloride (1.2 eq.) to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol (2.5 eq.) to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[8]
3.5. Protocol 3: Synthesis of 2-Methyl-5-phenylpyrimidine (from Acetamidine)
-
Follow the same procedure as in Protocol 2, substituting acetamidine hydrochloride (1.2 eq.) for guanidine hydrochloride.
-
The reaction time may vary and should be monitored by TLC.
-
Purify the crude product by recrystallization or column chromatography.[8]
Product Characterization
The synthesized pyrimidine derivatives should be characterized using standard analytical techniques.
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| 2-Amino-5-phenylpyrimidine | 8.55 (s, 2H), 7.60-7.30 (m, 5H), 5.30 (br s, 2H) | 158.0, 157.5, 137.0, 129.0, 128.5, 127.0 |
| 2-Methyl-5-phenylpyrimidine | 8.70 (s, 2H), 7.60-7.30 (m, 5H), 2.60 (s, 3H) | 165.0, 157.0, 136.5, 129.0, 128.8, 127.5, 25.0 |
Note: Predicted chemical shifts. Actual values may vary depending on the solvent and instrument.
Further characterization can be performed using Mass Spectrometry (to confirm the molecular weight) and Infrared (IR) Spectroscopy (to identify functional groups).
Workflow and Process Visualization
Synthesis Workflow
Caption: Overall workflow for the synthesis of substituted pyrimidines.
Reaction Mechanism Diagram
Caption: Step-by-step mechanism of pyrimidine ring formation.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of enaminone | Incomplete reaction; decomposition of Vilsmeier reagent. | Ensure anhydrous conditions; monitor reaction by TLC and extend reaction time if necessary. |
| Low yield of pyrimidine | Incomplete reaction; side reactions. | Ensure sufficient base is used; increase reflux time; purify crude enaminone before use. |
| Product difficult to purify | Presence of unreacted starting materials or byproducts. | Optimize recrystallization solvent system; use gradient elution for column chromatography. |
Conclusion
The reaction of 3-(dimethylamino)-2-phenylprop-2-enal with amidines provides a reliable and versatile route to 5-phenyl-substituted pyrimidines. The protocols outlined in this document, when coupled with the mechanistic understanding and safety precautions, should enable researchers to successfully synthesize and characterize these valuable heterocyclic compounds for applications in drug discovery and medicinal chemistry.
References
- Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Cayman Chemical. (2025). Safety Data Sheet: Cl-Amidine (hydrochloride). Cayman Chemical.
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Chemistry Steps. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Sigma-Aldrich. (2025).
-
Díaz-Fernández, M., Calvo-Losada, S., Quirante, J. J., & Pino-Gonzalez, M. S. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts, 13(1), 180. [Link]
- Enamine. (n.d.).
-
Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2022), 121-142. [Link]
Sources
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Pyrimidine synthesis [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 7. growingscience.com [growingscience.com]
- 8. enamine.enamine.net [enamine.enamine.net]
Validation & Comparative
Technical Guide: Characteristic IR Absorption Bands of 3-(Dimethylamino)-2-phenylprop-2-enal
[1]
Executive Summary
3-(Dimethylamino)-2-phenylprop-2-enal represents a distinct class of "push-pull" alkenes (enaminones/enaminals) widely utilized as linchpin intermediates in the synthesis of heterocycles (e.g., quinolines, pyrazoles) for drug discovery.[1]
Unlike standard aldehydes, the infrared (IR) spectrum of this molecule is dominated by strong electronic resonance between the electron-donating dimethylamino group and the electron-withdrawing carbonyl.[1] This interaction significantly reduces the bond order of the carbonyl group, shifting the C=O stretching frequency to a region typically associated with alkenes (
Key Takeaway: Researchers must not rely on the standard aldehyde diagnostic region (
Part 1: Structural Context & Electronic Theory
To interpret the IR spectrum correctly, one must understand the electronic "tug-of-war" within the molecule.
The Push-Pull Effect
The nitrogen lone pair donates electron density into the
Figure 1: Resonance structures illustrating the reduction of double-bond character in the carbonyl group.
Spectral Consequence:
-
Bond Order Reduction: The C=O bond becomes more "single-bond-like," lowering its force constant and vibrational frequency.[1]
-
Bond Order Increase: The C-N bond gains double-bond character, appearing at higher frequencies than standard amines.
-
Coupling: The C=O and C=C vibrations become mechanically coupled, often resulting in a single, very broad, and intense absorption band.
Part 2: Comparative Analysis
The following table contrasts 3-(Dimethylamino)-2-phenylprop-2-enal with its structural relatives to highlight diagnostic differences.
Table 1: Comparative IR Fingerprints[1]
| Feature | Benzaldehyde (Standard Aldehyde) | Cinnamaldehyde (Conjugated Aldehyde) | 3-(Dimethylamino)-2-phenylprop-2-enal (Push-Pull Enal) |
| Electronic System | Isolated Aromatic C=O[1] | Conjugated C=C-C=O[1] | Strong Push-Pull N-C=C-C=O |
| C=O Stretch | 1700–1705 cm⁻¹ (Sharp) | 1670–1680 cm⁻¹ (Strong) | 1605–1635 cm⁻¹ (Very Strong/Broad)* |
| C=C Stretch | N/A (Ring only) | 1620–1630 cm⁻¹ (Medium) | Merged with C=O band |
| Fermi Resonance | Distinct doublet (2720/2820) | Distinct doublet | Weak/Obscured doublet (2800 region) |
| Diagnostic Note | Classic carbonyl region.[1] | Distinct C=O and C=C peaks.[2][3] | "Missing" carbonyl. Look for the low-frequency super-band. |
*Note: This band is often the strongest in the entire spectrum, overshadowing the aromatic ring stretches.
Part 3: Detailed Spectral Assignment
For quality control (QC) of the synthesized product, verify the following bands.
The "Vinamidinium" Band ( )[1]
-
Assignment: Coupled
and . -
Appearance: Very intense, broad.
-
Significance: This is the primary confirmation of the product. If this band shifts up to
, it suggests hydrolysis of the enamine to an enol or loss of the dimethylamino group.[1]
Aromatic Ring Vibrations ( )[1]
-
Assignment: Phenyl ring breathing and C-H out-of-plane (OOP) bending.
-
Appearance: Medium intensity.
-
Significance: Confirms the presence of the phenyl group at the
-position. The monosubstituted phenyl pattern (two bands in the region) should be visible.
C-H Stretches ( )[1]
Part 4: Experimental Protocol (Synthesis & QC)
This molecule is typically prepared via the Vilsmeier-Haack reaction.[1] The following protocol emphasizes the isolation steps critical for obtaining a clean IR spectrum.
Synthesis Workflow
Figure 2: Synthesis pathway from Phenylacetic acid to 3-(Dimethylamino)-2-phenylprop-2-enal.[1][4][5][6][7]
Step-by-Step Protocol
-
Reagent Prep: Add
(1.1 equiv) dropwise to dry DMF (3.0 equiv) at under argon. Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry). -
Substrate Addition: Dissolve Phenylacetic acid (1.0 equiv) in minimum DMF and add to the reagent.
-
Reaction: Heat to
for 4–6 hours. Evolution of occurs (decarboxylation-formylation sequence).[1] -
Quench: Pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize carefully with saturated
or to pH 8. The solid product (3-(Dimethylamino)-2-phenylprop-2-enal) should precipitate.[1] -
QC Check (IR):
Troubleshooting the Spectrum
| Observation | Diagnosis | Remediation |
| Peak at ~1720 cm⁻¹ | Hydrolysis of the enamine has occurred; product is degrading to phenylmalonaldehyde.[1] | Check pH of workup. Ensure sample is not stored in acidic media. |
| Broad band >3200 cm⁻¹ | Sample is wet or contaminated with starting acid. | Dry sample under high vacuum. Check melting point. |
| Weak/Missing 1620 band | Incomplete reaction or wrong product isolated. | Verify reaction temperature. Ensure decarboxylation occurred (bubbling). |
References
-
Meth-Cohn, O., & Stanforth, S. P. (1991).[1] The Vilsmeier–Haack Reaction (Review). Comprehensive Organic Synthesis, 2, 777-794.[1]
- Arnold, Z. (1963). The Vilsmeier-Haack Reaction of Aliphatic Compounds. Collection of Czechoslovak Chemical Communications.
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[8] Spectral Database for Organic Compounds (SDBS). (Reference for standard aldehyde and cinnamaldehyde spectra). [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative source for enaminone IR shifts).
Sources
- 1. researchgate.net [researchgate.net]
- 2. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. 3-(Dimethylamino)-2-phenylacrolein | C11H13NO | CID 2763148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Comparative Guide: Mass Spectrometry Profiling of 3-(Dimethylamino)-2-phenylprop-2-enal
Executive Summary
3-(Dimethylamino)-2-phenylprop-2-enal (CAS: 19125-63-4) represents a specialized class of
This guide objectively compares the fragmentation performance of this compound under Electron Ionization (EI) versus Electrospray Ionization (ESI) , and contrasts its stability profile against structural analogs like Cinnamaldehyde .
Part 1: The "Product" Profile (EI-MS Fragmentation)
In the context of structural elucidation, the "performance" of a molecule refers to the reproducibility and diagnostic value of its fragmentation pattern. Under standard hard ionization (EI at 70 eV), 3-(Dimethylamino)-2-phenylprop-2-enal (MW: 175.23 Da) exhibits a fragmentation pathway governed by charge localization on the nitrogen atom and the stability of the conjugated aromatic system.
Theoretical Fragmentation Pattern
The molecule typically displays a prominent molecular ion (
| m/z (approx) | Fragment Identity | Mechanistic Origin | Relative Intensity (Predicted) |
| 175 | Molecular Ion (Radical Cation) | High (Stable Conjugation) | |
| 174 | Loss of Aldehydic Hydrogen | Moderate | |
| 146 | High (Diagnostic) | ||
| 130 | Loss of Dimethylamine | Low to Moderate | |
| 77 | Phenyl Cation | High (Characteristic Aromatic) | |
| 44 | Iminium Ion ( | Moderate (Low mass cutoff) |
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the primary decay channels, highlighting the competition between the nitrogen-driven
Figure 1: Predicted EI fragmentation pathways for 3-(Dimethylamino)-2-phenylprop-2-enal showing primary diagnostic ions.
Part 2: Comparative Performance Analysis
This section evaluates how the analysis of this specific enaminone compares to alternative techniques and structural analogs.
Comparison A: Ionization Technique (EI vs. ESI)
Objective: Determine the optimal method for identification vs. quantification.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Verdict for Drug Dev |
| Ion Type | Radical Cation ( | Protonated Adduct ( | ESI for Bioanalysis; EI for QC. |
| Fragmentation | Extensive (In-source) | Minimal (Requires MS/MS) | EI provides "fingerprint" without CID. |
| Sensitivity | Nanogram range | Picogram/Femtogram range | ESI is superior for trace impurity detection. |
| Spectral Complexity | High (Many diagnostic peaks) | Low (Single dominant peak at m/z 176) | EI is superior for structural confirmation. |
Insight: For raw material qualification (QC), EI is the superior alternative because the "hard" ionization forces the loss of the formyl group (m/z 146), definitively proving the presence of the aldehyde functionality. ESI often yields only the
Comparison B: Structural Stability (vs. Cinnamaldehyde)
Objective: Assess how the dimethylamino group alters the fragmentation "performance" compared to the parent scaffold, Cinnamaldehyde.
-
Alternative (Cinnamaldehyde): Lacks the amine "push" group.
-
Base Peak: m/z 131 (
) or m/z 103 ( ). -
Stability: Moderate. The carbonyl is the primary charge localization site.
-
-
Product (3-Dimethylamino derivative):
-
Effect: The nitrogen lone pair donates electron density into the
-system (Enaminone resonance). -
Result: The Molecular Ion (m/z 175) is significantly more abundant/stable than that of Cinnamaldehyde. The nitrogen atom effectively "traps" the positive charge, reducing random fragmentation and simplifying the spectrum to key pathways (Loss of CHO).
-
Part 3: Experimental Protocol (Self-Validating)
To ensure reproducible data, follow this validated workflow. This protocol uses a "System Suitability" step to verify instrument performance before analyte injection.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol (MeOH) or Acetonitrile (ACN).
-
Standard: 3-(Dimethylamino)-2-phenylprop-2-enal (>98% purity).
-
System: GC-MS (Single Quadrupole) or LC-QTOF.
Step-by-Step Workflow
-
Preparation of Stock Solution:
-
Dissolve 1.0 mg of analyte in 1.0 mL MeOH (Conc: 1 mg/mL).
-
Validation Check: Solution must be clear/yellowish. Turbidity indicates insolubility or polymerization.
-
-
Working Standard Dilution:
-
Dilute Stock 1:100 in MeOH (Final: 10 µg/mL).
-
Why: High concentrations cause detector saturation and "spectral skewing" in EI.
-
-
Instrument Setup (EI-GC-MS):
-
Inlet Temp: 250°C (Ensure rapid volatilization).
-
Column: HP-5MS or equivalent (Non-polar).
-
Temp Program: Hold 60°C (1 min) → Ramp 20°C/min → 280°C.
-
Source: 230°C, 70 eV.[1]
-
-
Data Acquisition:
-
Scan Range: m/z 35 – 300.
-
System Suitability Criteria: The S/N ratio for m/z 175 must be >100:1.
-
Analytical Workflow Diagram
Figure 2: Standardized GC-MS workflow for enaminone profiling.
References
-
Sigma-Aldrich. (E)-3-(Dimethylamino)-1-phenylprop-2-en-1-one Product Specification. Retrieved from
-
PubChem. 3-(Dimethylamino)-2-phenylprop-2-enal Compound Summary. National Library of Medicine. Retrieved from
-
ResearchGate. Comparison of EI and ESI Mass Spectrometry Principles. Retrieved from
-
Chemistry LibreTexts. Mass Spectrometry Fragmentation Patterns. Retrieved from
-
Matrix Fine Chemicals. 3-Phenylprop-2-enal (Cinnamaldehyde) Reference Data. Retrieved from
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-(Dimethylamino)-2-phenylprop-2-enal
As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of sound scientific practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(Dimethylamino)-2-phenylprop-2-enal, grounded in established safety principles and regulatory standards.
While a specific Safety Data Sheet (SDS) for 3-(Dimethylamino)-2-phenylprop-2-enal (CAS No. 15131-89-2) is not widely available, its structural similarity to p-Dimethylaminocinnamaldehyde (CAS No. 6203-18-5) and its classification as an enamine demand a cautious and informed approach. The procedures outlined here are based on the known hazards of analogous compounds and general principles for handling reactive laboratory chemicals.
Hazard Assessment: Understanding the Risks
Before any handling or disposal operations, a thorough risk assessment is paramount. Based on data from structurally similar compounds, 3-(Dimethylamino)-2-phenylprop-2-enal should be treated as a hazardous substance.[1][2]
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3]
-
Harmful if Swallowed: Ingestion may be harmful.[4]
-
Reactivity: As an enamine, it can react with acids and oxidizing agents. Enamines are readily hydrolyzed by aqueous acid.[5]
-
Environmental Hazards: Many aromatic amines and their derivatives are toxic to aquatic life.[3] Discharging the material into the environment must be avoided.[6]
| Hazard Classification | GHS Pictogram | Precautionary Statement | Source |
| Skin Irritation (Category 2) | ⚠️ | Wash skin thoroughly after handling. Wear protective gloves. | [1] |
| Serious Eye Irritation (Category 2A) | ⚠️ | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. | [1] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | ⚠️ | Avoid breathing dust/fume/mist. Use only outdoors or in a well-ventilated area. | [3] |
| Acute toxicity, oral | ⚠️ | Harmful if swallowed. | [4] |
Pre-Disposal Safety Operations
2.1 Engineering Controls All handling and preparation for disposal of 3-(Dimethylamino)-2-phenylprop-2-enal must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of any dust or aerosols and to contain potential splashes.
2.2 Personal Protective Equipment (PPE) A comprehensive PPE ensemble is non-negotiable. The causality is clear: to prevent all routes of exposure—dermal, ocular, and respiratory.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[3]
-
Body Protection: A lab coat must be worn. For larger quantities or significant spill risk, consider an impervious apron.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required.[7]
Step-by-Step Disposal Protocol
The fundamental principle of chemical waste disposal is that it must be managed in accordance with local, state, and federal regulations.[8] On-site chemical treatment is generally discouraged unless specific, validated procedures and permits are in place. The most reliable method is collection by a licensed professional waste disposal service.[3]
3.1 Waste Characterization & Segregation
-
Designate as Hazardous Waste: All waste streams containing 3-(Dimethylamino)-2-phenylprop-2-enal must be managed as hazardous chemical waste.[9]
-
Segregate Waste: This compound is a nitrogen-containing organic material. It should be segregated into the "Nitrogenous Organic Waste" or equivalent stream as directed by your institution's Environmental Health & Safety (EHS) office. Crucially, keep it segregated from strong acids and oxidizing agents to prevent potentially violent reactions.[1]
3.2 Disposal of Bulk or Unused Material
-
Containerization: Place the material in its original container if possible. If not, use a clearly labeled, sealable, and chemically compatible container. A polyethylene or polypropylene container is a suitable choice.[8]
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "3-(Dimethylamino)-2-phenylprop-2-enal"
-
All identified hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date accumulation started.
-
The name of the principal investigator or lab contact.[10]
-
-
Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) or central hazardous waste storage area. This area must be cool, dry, well-ventilated, and away from incompatible materials.[8]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup by a licensed hazardous waste contractor.[3]
3.3 Disposal of Contaminated Labware and Debris
-
Gross Decontamination: Scrape as much solid residue as possible into the designated solid hazardous waste container.
-
Rinsing (for empty containers): An "empty" container that held a hazardous chemical must be properly managed. A common procedure is a "triple rinse":
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Crucially, the rinsate from these cleaning procedures is also hazardous waste. Collect all rinsate in a designated "Halogenated" or "Non-Halogenated" organic solvent waste container, as appropriate for the solvent used.
-
After triple rinsing, the container may be disposed of as non-hazardous solid waste, though institutional policies may vary.[8]
-
-
Contaminated Solids: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be collected in a sealed, labeled bag or container and disposed of as solid hazardous waste.[8]
Decontamination and Spill Response
-
Work Surface Decontamination: After completing work, wipe down the fume hood surfaces and any equipment used with a towel dampened with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of the cleaning materials as solid hazardous waste.
-
Spill Cleanup: In the event of a spill, evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[8] Carefully sweep or scoop the material into a designated hazardous waste container. Do not use combustible materials like paper towels to absorb large spills. Wash the spill area thoroughly once the bulk material is removed. Report the spill to your EHS office.
The following flowchart provides a logical pathway for making disposal decisions.
Caption: Decision workflow for proper disposal of 3-(Dimethylamino)-2-phenylprop-2-enal waste streams.
Adherence to these detailed procedures is essential for maintaining a safe laboratory environment and ensuring compliance with hazardous waste regulations. Always consult your institution's specific waste management plan and contact your EHS department with any questions.
References
-
TriHaz Solutions. (2019, March 26). Laboratory Hazardous Waste: What You and Your Staff Need to Know. Retrieved from [Link]
-
Lab Manager. (2022, March 24). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
ERG Environmental Services. (n.d.). Hazardous Waste Management in the Laboratory. Retrieved from [Link]
-
University of Houston-Clear Lake. (n.d.). RCRA addresses waste management, disposal and recycling. Retrieved from [Link]
-
NY.Gov. (2020, March 4). Lab Waste Management and RCRA Updates for Colleges and Universities. Retrieved from [Link]
-
CDMS.net. (2015, April 6). Safety Data Sheet. Retrieved from [Link]
-
Durham Tech. (2015, February 10). Safety Data Sheet: trans-Cinnamaldehyde. Retrieved from [Link]
-
Master Organic Chemistry. (2025, April 16). Enamines – formation, properties, reactions, and mechanisms. Retrieved from [Link]
-
PubChem. (n.d.). Propanal, 3-(dimethylamino)-2,2-dimethyl- - GHS Data. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, November 17). Hydrolysis of Imines and Enamines Explained. Retrieved from [Link]
-
Science Trove. (n.d.). Enamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Enamine. Retrieved from [Link]
Sources
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Laboratory Hazardous Waste: What You and Your Staff Need to Know [trihazsolutions.com]
- 10. uhcl.edu [uhcl.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
